9H-xanthene-9-carbohydrazide
Overview
Description
9H-xanthene-9-carbohydrazide: is an organic compound with the molecular formula C14H12N2O2 It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-xanthene-9-carbohydrazide typically involves the reaction of xanthene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
Xanthene-9-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-xanthene-9-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of xanthene-9-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 9H-xanthene-9-carbohydrazide is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Anticancer Research: Studies have indicated that derivatives of this compound exhibit anticancer properties, making it a candidate for drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.
Dye Synthesis: It serves as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9H-xanthene-9-carbohydrazide varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit key enzymes in microbial and cancer cells, disrupting their metabolic processes.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Xanthene-9-carboxylic acid: A precursor in the synthesis of 9H-xanthene-9-carbohydrazide.
Xanthene-9-carboxamide: Another derivative of xanthene with different functional groups.
Xanthene-9-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness:
This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
9H-xanthene-9-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNAWMSFFMKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970187 | |
Record name | 9H-Xanthene-9-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5484-20-8 | |
Record name | 9H-Xanthene-9-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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